molecular formula C6H3Cl2NO2 B1331721 4,5-Dichloropicolinic acid CAS No. 73455-13-7

4,5-Dichloropicolinic acid

Cat. No.: B1331721
CAS No.: 73455-13-7
M. Wt: 192 g/mol
InChI Key: JTQMTNAVHHXZIH-UHFFFAOYSA-N
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Description

4,5-Dichloropicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloropicolinic acid can be synthesized through several methods. One common method involves the chlorination of picolinic acid. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and purity. For instance, catalytic hydrogenation can be employed to selectively reduce 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dichloropicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloropicolinic acids, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in herbicide development and organic synthesis .

Biological Activity

4,5-Dichloropicolinic acid (4,5-DCPA) is a derivative of picolinic acid, notable for its diverse biological activities, particularly in herbicidal applications and potential therapeutic uses. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and implications in various fields such as agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the picolinic acid backbone. This substitution pattern influences its chemical reactivity and biological activity.

The primary mechanism through which 4,5-DCPA exerts its biological effects involves its interaction with zinc finger proteins (ZFPs) . These proteins play critical roles in various cellular processes, including gene expression and viral replication.

  • Binding to ZFPs : 4,5-DCPA binds to ZFPs, altering their structure and disrupting their ability to bind zinc. This inhibition can lead to a reduction in viral replication and packaging, highlighting the compound's potential as an antiviral agent .
  • Biochemical Pathways : The compound's parent molecule, picolinic acid, is involved in zinc transport within the body. By modulating ZFP function, 4,5-DCPA may influence several biochemical pathways related to immune responses and cellular homeostasis .

Pharmacokinetics

Research indicates that 4,5-DCPA is metabolized similarly to other picolinic acid derivatives. It is produced endogenously from tryptophan metabolism and plays a role in various physiological functions. The pharmacokinetic profile suggests that it may have a favorable absorption and distribution profile due to its small molecular size.

Herbicidal Properties

4,5-DCPA has been extensively studied for its herbicidal properties. It operates as a synthetic auxin, promoting uncontrolled growth in target plants.

  • Effectiveness : In comparative studies, 4,5-DCPA exhibited significant herbicidal activity against various weed species. The compound demonstrated a higher efficacy compared to traditional herbicides like picloram .
  • Mechanism of Herbicidal Action : The herbicidal effects are primarily attributed to the disruption of normal plant growth patterns through hormonal imbalances induced by the compound.

Antiviral Activity

The antiviral potential of 4,5-DCPA has been explored in vitro and in vivo.

  • Case Studies : In laboratory settings, 4,5-DCPA has shown promise against viruses such as herpes simplex virus (HSV) and other viral infections by inhibiting viral replication through its action on ZFPs .
  • Therapeutic Implications : Given its mechanism of action, there is ongoing research into its use as an adjunct therapy for viral infections .

Comparative Analysis with Related Compounds

A comparison with other dichloropicolinic acids reveals that 4,5-DCPA has unique properties due to its specific substitution pattern.

Compound NameHerbicidal ActivityAntiviral ActivityUnique Features
4-Amino-3,6-dichloropicolinic acidModerateLowAmino group enhances solubility
3,6-Dichloropicolinic acidHighNoneStandard herbicide
This compound High Moderate Unique structure affects reactivity

Properties

IUPAC Name

4,5-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQMTNAVHHXZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310511
Record name 4,5-DICHLOROPICOLINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73455-13-7
Record name 73455-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-DICHLOROPICOLINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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